2,6-Diaminopurine - 1904-98-9

2,6-Diaminopurine

Catalog Number: EVT-308676
CAS Number: 1904-98-9
Molecular Formula: C5H6N6
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,6-diaminopurine is a purine derivative and an isomer of adenine. It is a mutagenic compound that can be incorporated into DNA in place of adenine, forming three hydrogen bonds with thymine instead of the usual two. [] This property makes it a valuable tool in scientific research, particularly in studies related to DNA replication, mutation, and repair. [, , , ] 2,6-diaminopurine is also found in the genomes of certain bacteriophages, suggesting a potential role in expanding the genetic alphabet. []

Synthesis Analysis
  • Direct Glycosylation: This method involves reacting a protected derivative of 2,6-diaminopurine with a glycosyl donor, such as a halogenated sugar, in the presence of a Lewis acid catalyst. []
  • Conversion from Adenine Derivatives: 2,6-diaminopurine can be synthesized from 2-fluoro-6-amino-adenosine via a postsynthetic strategy. This method utilizes the strongly electronegative 2-fluoro group to deactivate the 6-NH2, eliminating the need for protecting groups. Subsequent aromatic nucleophilic substitution with aqueous NH3 or R-NH2 allows introduction of a 2-amino group, leading to 2,6-diaminopurine or its 2-amino group-containing ligands. []
  • Biosynthesis: Escherichia sp. AEM0812 can biosynthesize 2,6-diaminopurine arabinoside from uracil arabinoside and 2,6-diaminopurine. [] This method offers a sustainable and potentially cost-effective approach for producing this compound.
Molecular Structure Analysis

2,6-diaminopurine exhibits a purine structure with two amino groups at positions 2 and 6. [] The presence of an additional amino group at position 2 relative to adenine enables it to form a third hydrogen bond when interacting with uridine. [] This unique characteristic significantly impacts its interaction with other molecules, especially in the context of nucleic acid base pairing.

Chemical Reactions Analysis
  • N-alkylation: Reaction with alkyldiamine-tethered derivatives results in N3-coordinated complexes with palladium (II). The exact complex formed depends on reaction conditions, potentially leading to acetamidine derivatives through addition to coordinated MeCN. []
  • Diazotization and Fluorination: 9-benzyl-2,6-diaminopurine can be converted to 9-benzyl-2-fluoroadenine through a one-pot diazotization/fluorination reaction. X-ray crystallographic analysis confirmed the 9-benzyl, 2-fluoro analog structure. []
  • Palladium-catalyzed Coupling: Stille coupling with 2- and 3-tributylstannylthiophene or 2- and 3-tributylstannylfuran allows preparation of 8-heteroaryl-substituted 9-(β-D-ribofuranosyl)-2,6-diaminopurines. This reaction requires specific conditions, including N,N-dimethylformamide as solvent, high temperature, and dichloro(diphenylphosphine-propane)palladium(II) with cupric oxide as co-reagent. []
Mechanism of Action
  • DNA Incorporation and Mutation: 2,6-diaminopurine can replace adenine in DNA, leading to transition mutations due to its ability to form three hydrogen bonds with thymine. [] This behavior has implications for understanding spontaneous mutations and the development of novel genetic tools.
  • Inhibition of Purine Metabolism: 2,6-diaminopurine can interfere with various enzymes involved in purine metabolism, including adenine phosphoribosyltransferase, purine nucleoside phosphorylase, and adenosine deaminase. [, , ] This interference leads to disruptions in purine nucleotide biosynthesis, impacting various cellular processes.
Applications
  • Studying DNA Replication and Repair: 2,6-diaminopurine serves as a tool for investigating the fidelity of DNA replication and the mechanisms of DNA repair, as its incorporation leads to predictable mutations. [, ]
  • Probing DNA-Ligand Interactions: 2,6-diaminopurine-modified oligonucleotides are used in "footprinting" experiments to elucidate the binding specificity of molecules like actinomycin D and echinomycin to DNA. [] These studies contribute to understanding molecular recognition in biological systems.
  • Expanding the Genetic Alphabet: The discovery of 2,6-diaminopurine in bacteriophage genomes suggests its potential for expanding the genetic alphabet beyond the four canonical bases. [] This opens new avenues for synthetic biology and the development of novel genetic systems.
  • Materials Science: 2,6-diaminopurine is employed as a chain extender in the synthesis of poly(urethaneurea) elastomers, impacting the material's thermal and mechanical properties. [] This application highlights the potential of this compound in the development of advanced materials with tailored properties.
  • Electrochemical Studies: The electrochemical oxidation of 2,6-diaminopurine on multiwall carbon nanotube modified glassy carbon electrodes allows its detection and potential application in sensor development. []
Future Directions
  • Investigating its Potential for Therapeutic Applications: Exploring the biological activity of 2,6-diaminopurine and its derivatives could lead to the discovery of novel antiviral or antitumor agents with improved efficacy and safety profiles. [, , , , , , ]

2,6-Diaminopurine-2'-deoxyriboside (ddDAPR)

Compound Description: 2,6-Diaminopurine-2'-deoxyriboside (ddDAPR) is a nucleoside analogue with antiproliferative activity. It acts as a prodrug, converting to deoxyguanosine within cells like L1210 cells. This conversion significantly impacts DNA synthesis and ribonucleotide reductase activity. []

Relevance: ddDAPR is the ribose-lacking nucleoside form of 2,6-diaminopurine, exhibiting similar biological effects after intracellular conversion to deoxyguanosine. Both compounds showcase anticancer properties. []

3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside (AzddDAPR)

Compound Description: This sugar-modified 2,6-diaminopurine derivative demonstrates potent and selective antiviral activity against HIV in MT4 cells, exceeding the potency of ddDAPR and 2',3'-dideoxyadenosine (ddAdo). []

Relevance: AzddDAPR is a modified form of 2,6-diaminopurine with significant anti-HIV activity, achieved through alterations in its sugar moiety. These modifications enhance its effectiveness compared to the parent compound, 2,6-diaminopurine. []

3'-Fluoro-2,6-diaminopurine-2',3'-dideoxyriboside (FddDAPR)

Compound Description: This 2,6-diaminopurine analogue exhibits potent and selective inhibition of HIV's cytopathic effect and replication in MT4 cells. Its activity is comparable to AzddDAPR, indicating the effectiveness of 3'-fluoro substitution in enhancing antiviral properties. []

Relevance: FddDAPR represents another modified form of 2,6-diaminopurine, displaying enhanced anti-HIV activity due to the presence of a fluorine atom in its structure. This structural change contributes to its increased potency compared to the original 2,6-diaminopurine. []

9-Methyl-2,6-diaminopurine

Compound Description: Similar to 2,6-diaminopurine-2'-deoxyribose, 9-Methyl-2,6-diaminopurine exhibits photostability and shares a similar deactivation mechanism in solutions like acetonitrile and water. Both compounds undergo nonradiative decay pathways involving conical intersections with the ground state, showcasing their photophysical similarities. []

Relevance: This compound is structurally analogous to 2,6-diaminopurine, sharing a comparable photostability profile. These findings suggest that methylation at the 9-position does not significantly alter the photophysical properties of 2,6-diaminopurine. []

2,6-Diaminopurine-2'-O-methyl riboside (DM)

Compound Description: This modified nucleoside enhances the thermodynamic stability of 2′-O-methyl RNA/RNA heteroduplexes when substituted for 2′-O-methyladenosine, highlighting its potential in RNA research, including microarray applications. []

Relevance: DM represents a 2,6-diaminopurine riboside modified with a 2'-O-methyl group, a change that significantly improves the thermodynamic stability of specific RNA duplexes compared to 2,6-diaminopurine. This modification demonstrates the impact of subtle structural changes on RNA stability. []

LNA-2,6-diaminopurine riboside (DL)

Compound Description: Similar to DM, replacing 2′-O-methyladenosine with DL in LNA-2′-O-methyl RNA/RNA chimeric oligonucleotides increases thermodynamic stability, showcasing its potential in RNA research and microarray analyses. []

Relevance: DL is a locked nucleic acid (LNA) analogue of 2,6-diaminopurine, further enhancing the thermodynamic stability of RNA duplexes compared to 2,6-diaminopurine and DM. The incorporation of the LNA structure highlights the possibility of designing highly stable RNA molecules for research purposes. []

N6-Cyclopropyl-(R)-9-[2-(phosphonomethoxy)propyl]-2,6-diaminopurine

Compound Description: This acyclic nucleoside phosphonate (ANP), alongside others, was investigated for its impact on the gene expression of chemokine receptors CCR5 and CXCR4, which are crucial for HIV-1 cell entry. The study aimed to explore potential immunomodulatory effects of ANPs. [, ]

Relevance: This ANP represents a 2,6-diaminopurine derivative with a complex phosphonate side chain. Although its impact on chemokine receptor expression remains inconclusive, the study highlights the potential of exploring modified 2,6-diaminopurines for immunomodulatory applications. [, ]

N6-Cyclopentyl-(R)-9-[2-(phosphonomethoxy)propyl]-2,6-diaminopurine

Compound Description: This acyclic nucleoside phosphonate (ANP) was investigated alongside other similar compounds for its influence on the gene expression of chemokine receptors CCR5 and CXCR4, which are significant in HIV-1 cell entry. [, ]

Relevance: Similar to the previous compound, this ANP is another 2,6-diaminopurine derivative with a different cyclic substituent on the phosphonate side chain. This structural variation allows for exploring the structure-activity relationship of ANPs in influencing chemokine receptor expression. [, ]

Deoxyguanosine

Compound Description: Deoxyguanosine, a naturally occurring deoxynucleoside, serves as a direct comparison point for understanding the activity of DAPdR. Its presence is crucial for DNA synthesis and its levels are significantly affected by compounds like DAPdR. []

Relevance: Deoxyguanosine is the deamination product of 2,6-diaminopurine-2'-deoxyriboside. Understanding the metabolism and function of deoxyguanosine is crucial for comprehending the biological activities exhibited by 2,6-diaminopurine analogues. []

2-Aminoadenine

Compound Description: This purine analogue is structurally related to 2,6-diaminopurine. It is a key component in the development of oligonucleotides designed to incorporate modified adenine bases. []

Relevance: 2-Aminoadenine, sharing structural similarities with 2,6-diaminopurine, provides valuable insights into developing modified oligonucleotides. Understanding its properties and potential applications contributes to a broader understanding of purine-based modifications in nucleic acid chemistry. []

Properties

CAS Number

1904-98-9

Product Name

2,6-Diaminopurine

IUPAC Name

7H-purine-2,6-diamine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)

InChI Key

MSSXOMSJDRHRMC-UHFFFAOYSA-N

SMILES

C1=NC2=NC(=NC(=C2N1)N)N

Synonyms

2,6-diaminopurine
2,6-diaminopurine sulfate
2-aminoadenine

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N

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